molecular formula C12H12BrN3O2 B13426982 2-[[6-Amino-5-(4-bromophenyl)-4-pyrimidinyl]oxy]-ethanol

2-[[6-Amino-5-(4-bromophenyl)-4-pyrimidinyl]oxy]-ethanol

Cat. No.: B13426982
M. Wt: 310.15 g/mol
InChI Key: HLNYGZPPKJPZSG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[[6-Amino-5-(4-bromophenyl)-4-pyrimidinyl]oxy]-ethanol is a chemical compound with the molecular formula C12H12BrN3O2 It is characterized by the presence of a pyrimidine ring substituted with an amino group and a bromophenyl group, connected via an ether linkage to an ethanol moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[[6-Amino-5-(4-bromophenyl)-4-pyrimidinyl]oxy]-ethanol typically involves multiple steps. One common method starts with the reaction of 5-(4-bromophenyl)-4,6-dichloropyrimidine with ethylene glycol in the presence of a base such as potassium tert-butoxide. This reaction forms the intermediate 2-hydroxyethoxy compound, which is then further reacted with 5-amino-2-chloropyrimidine under nucleophilic substitution conditions to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated purification systems to enhance yield and efficiency. The reaction conditions are carefully controlled to ensure the safety and scalability of the process.

Chemical Reactions Analysis

Types of Reactions

2-[[6-Amino-5-(4-bromophenyl)-4-pyrimidinyl]oxy]-ethanol can undergo various chemical reactions, including:

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include sodium hydride (NaH) and potassium tert-butoxide (KOtBu) in solvents like tetrahydrofuran (THF) and dimethylformamide (DMF).

    Oxidation: Reagents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) can be used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield various substituted pyrimidines, while oxidation and reduction can modify the functional groups present in the compound.

Scientific Research Applications

2-[[6-Amino-5-(4-bromophenyl)-4-pyrimidinyl]oxy]-ethanol has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-[[6-Amino-5-(4-bromophenyl)-4-pyrimidinyl]oxy]-ethanol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, leading to changes in their activity and subsequent biological effects. The exact pathways involved depend on the specific application and target of the compound.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[[6-Amino-5-(4-bromophenyl)-4-pyrimidinyl]oxy]-ethanol is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity

Properties

Molecular Formula

C12H12BrN3O2

Molecular Weight

310.15 g/mol

IUPAC Name

2-[6-amino-5-(4-bromophenyl)pyrimidin-4-yl]oxyethanol

InChI

InChI=1S/C12H12BrN3O2/c13-9-3-1-8(2-4-9)10-11(14)15-7-16-12(10)18-6-5-17/h1-4,7,17H,5-6H2,(H2,14,15,16)

InChI Key

HLNYGZPPKJPZSG-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C2=C(N=CN=C2OCCO)N)Br

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.